

A Comparative Analytical Characterization of 4-Ethoxycarbonylbenzoate and Its Alternatives

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Compound of Interest

Compound Name: 4-Ethoxycarbonylbenzoate

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For researchers and professionals in drug development and organic synthesis, precise analytical characterization of chemical intermediates is paramount. This guide provides a comparative analysis of **4-Ethoxycarbonylbenzoate**, more commonly known as Ethyl 4-formylbenzoate, and two key alternatives: Methyl 4-formylbenzoate and Ethyl 4-acetylbenzoate. This comparison, supported by experimental data, aims to facilitate compound identification, purity assessment, and selection for specific research applications.

Comparison of Key Analytical Data

The following tables summarize the key analytical data obtained through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the three compounds.

¹H NMR Spectral Data



Compound	Chemical Shift (δ) in ppm and Multiplicity
Ethyl 4-formylbenzoate	10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 4.4 (q, 2H, -OCH ₂ CH ₃), 1.4 (t, 3H, -OCH ₂ CH ₃)
Methyl 4-formylbenzoate	10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 3.9 (s, 3H, -OCH₃)
Ethyl 4-acetylbenzoate[1][2][3]	8.1 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 4.4 (q, 2H, - OCH ₂ CH ₃), 2.6 (s, 3H, -COCH ₃), 1.4 (t, 3H, - OCH ₂ CH ₃)

¹³C NMR Spectral Data

Compound	Chemical Shift (δ) in ppm
Ethyl 4-formylbenzoate[4]	~191 (-CHO), ~165 (C=O, ester), ~139, ~135, ~130, ~129 (Ar-C), ~62 (-OCH ₂ CH ₃), ~14 (- OCH ₂ CH ₃)
Methyl 4-formylbenzoate[5]	~191 (-CHO), ~166 (C=O, ester), ~139, ~135, ~130, ~129 (Ar-C), ~53 (-OCH ₃)
Ethyl 4-acetylbenzoate[6]	~197 (C=O, ketone), ~165 (C=O, ester), ~140, ~135, ~129, ~128 (Ar-C), ~61 (-OCH ₂ CH ₃), ~27 (-COCH ₃), ~14 (-OCH ₂ CH ₃)

IR Spectral Data (in cm⁻¹)



Compound	C=O Stretch (Ester)	C=O Stretch (Aldehyde/Ket one)	C-H Stretch (Aromatic)	C-O Stretch
Ethyl 4- formylbenzoate[4]	~1720	~1700	~3050	~1280
Methyl 4- formylbenzoate[7][8][9]	~1725	~1705	~3070	~1290
Ethyl 4- acetylbenzoate[6	~1720	~1685	~3060	~1270

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment lons
Ethyl 4-formylbenzoate[4]	178	149, 133, 105, 77
Methyl 4-formylbenzoate[8][10]	164	133, 105, 77
Ethyl 4-acetylbenzoate[6][11]	192	177, 149, 121, 43

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of the analyte.

Protocol:

• Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[12][13] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[12]



- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 or 400 MHz spectrometer.
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - ¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a larger sample concentration may be required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).



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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

 Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[1]



- Pellet Formation: Transfer the powder mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Spectrum Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
 A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.



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IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument Setup: The GC-MS is equipped with a capillary column suitable for separating aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.[14]
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.



- Gas Chromatography: The sample is vaporized and carried by an inert gas through the GC column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As the separated components elute from the GC column, they enter the
 mass spectrometer's ion source. Here, they are bombarded with electrons, causing
 ionization and fragmentation. The resulting ions are then separated by their mass-to-charge
 ratio (m/z) and detected.
- Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.



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GC-MS Experimental Workflow

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